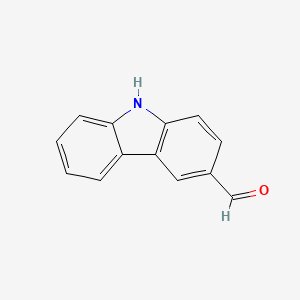

Carbazole-3-carboxaldehyde

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a privileged structure in modern chemistry. nih.govdergipark.org.tr First isolated from coal tar in 1872, the parent compound 9H-carbazole has since been identified in various natural sources, including plants, bacteria, and fungi. nih.gov

The significance of the carbazole moiety lies in its rigid, planar, and electron-rich nature, which imparts excellent chemical and thermal stability. dergipark.org.trresearchgate.net These characteristics are fundamental to its wide-ranging applications. In medicinal chemistry, numerous carbazole derivatives have been developed as potent therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. dergipark.org.trnih.gov Commercially available drugs like the anticancer agent ellipticine (B1684216) and the cardiovascular drug carvedilol (B1668590) feature the carbazole core, highlighting its pharmacological importance. nih.gov

In the field of materials science, the carbazole scaffold is a key building block for organic electronic materials. Its inherent hole-transporting capabilities and high triplet energy make it an ideal component for Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters. chemrxiv.org Furthermore, its derivatives are utilized in dye-sensitized solar cells, fluorescent probes, and advanced polymers. atomfair.com The ability to easily functionalize the carbazole ring at various positions, especially at the C3, C6, and N9 positions, allows for the fine-tuning of its electronic and photophysical properties to suit specific applications. researchgate.net

Role of the Aldehyde Moiety in Functionalization and Reactivity

The introduction of a carbaldehyde (–CHO) group at the C3 position of the 9H-carbazole scaffold yields 9H-Carbazole-3-carbaldehyde, a versatile intermediate for further chemical synthesis. atomfair.com The aldehyde group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the carbazole system. Its presence creates a "push-pull" electronic environment, which is highly desirable for creating materials with nonlinear optical properties and for charge-transfer applications.

The true synthetic utility of the aldehyde moiety lies in its vast and well-established reactivity. It serves as a reactive handle for a multitude of chemical transformations, including:

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (>C=N-). tubitak.gov.trnajah.edubohrium.com It also reacts with active methylene (B1212753) compounds, such as malononitrile (B47326) or thiazolidine-2,4-dione, via the Knoevenagel condensation to extend the π-conjugated system. researchgate.netnih.goviau.ir These reactions are fundamental in the synthesis of complex dyes, sensors, and biologically active molecules.

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents, providing a route to another important class of functionalized carbazoles.

Reduction: Conversely, reduction of the aldehyde with agents like sodium borohydride (B1222165) yields the corresponding primary alcohol, another useful functional group for further derivatization.

Wittig and Related Reactions: The aldehyde can be converted into an alkene, allowing for the introduction of various vinyl groups and the construction of larger conjugated systems.

This diverse reactivity makes 9H-Carbazole-3-carbaldehyde a cornerstone for building a wide array of more complex carbazole derivatives. cymitquimica.com

Overview of Research Trajectories for 9H-Carbazole-3-carbaldehyde and Its Derivatives

Research involving 9H-Carbazole-3-carbaldehyde and its N-substituted analogues (e.g., 9-ethyl, 9-hexyl, 9-phenyl) has branched into several key areas, primarily driven by the desirable properties of the resulting derivatives.

Materials Science: A major research focus is the development of novel materials for organic electronics. Scientists utilize 9H-Carbazole-3-carbaldehyde as a precursor to synthesize:

OLED Materials: By reacting the aldehyde with various aromatic amines or other heterocycles, researchers construct bipolar host materials and emitters for OLEDs. chemrxiv.orgsmolecule.com The carbazole unit provides hole-transporting ability, while the moiety introduced via the aldehyde group can be tailored for electron transport, leading to balanced charge injection and improved device efficiency. chemrxiv.org

Fluorescent Probes: The aldehyde is a key component in the synthesis of chemosensors. For instance, Schiff bases derived from 9-ethyl-9H-carbazole-3-carbaldehyde have been shown to act as selective fluorescent "turn-on" probes for metal ions like Fe³⁺. tubitak.gov.tr

Dyes for Solar Cells: Knoevenagel condensation products of carbazole aldehydes with acceptors like cyanoacetic acid or thiazolidine-2,4-dione are investigated as sensitizer (B1316253) dyes in dye-sensitized solar cells (DSSCs). iau.ir

Medicinal Chemistry: The scaffold is extensively used to generate libraries of compounds for biological screening. Research trajectories include:

Anticancer Agents: Derivatives have shown promise in cancer therapy. For example, 9-ethyl-9H-carbazole-3-carbaldehyde was found to exhibit an antitumor function in human melanoma cells by reactivating the p53 pathway.

Antimicrobial Agents: Schiff base derivatives and other condensation products have been synthesized and tested for their activity against various bacterial and fungal strains. nih.govbohrium.com For example, pyrano[3,2-c]carbazole derivatives synthesized from the corresponding aldehyde have shown activity against P. aeruginosa and S. aureus. nih.gov

The synthesis of the parent aldehyde, most commonly via the Vilsmeier-Haack formylation of carbazole or N-substituted carbazoles, is a well-established and efficient method, ensuring its ready availability for these diverse research endeavors. beilstein-journals.org

Compound Data

Physical and Chemical Properties of 9H-Carbazole-3-carbaldehyde

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 9H-carbazole-3-carbaldehyde | nih.gov |

| Molecular Formula | C₁₃H₉NO | nih.gov |

| Molecular Weight | 195.22 g/mol | nih.gov |

| CAS Number | 51761-07-0 | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 158 - 159 °C | nih.gov |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | nih.gov |

| InChIKey | WRBOHOGDAJPJOQ-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOHOGDAJPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333418 | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51761-07-0 | |

| Record name | Carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-CARBAZOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Strategies

Direct Formylation of Carbazole (B46965)

The introduction of a formyl group directly onto the carbazole ring is a common and effective strategy for the synthesis of 9H-Carbazole-3-carbaldehyde. Among the various formylation methods, the Vilsmeier-Haack reaction stands out as the most prominent and widely utilized approach.

Vilsmeier-Haack Formylation: Primary Synthetic Route

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, such as carbazole. jk-sci.com The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). name-reaction.comscribd.com This method is favored for its effectiveness in introducing an aldehyde group onto the carbazole skeleton.

The successful synthesis of 9H-Carbazole-3-carbaldehyde via the Vilsmeier-Haack reaction is highly dependent on the careful control of several reaction parameters. These include temperature, reaction time, and the choice of solvent, all of which can significantly influence the yield and purity of the final product.

Optimization studies have shown that the reaction temperature is a critical factor. Depending on the reactivity of the specific carbazole substrate, temperatures can range from below 0°C to as high as 80°C. jk-sci.com For instance, the formylation of 9-hexylcarbazole (B3052336) is typically carried out at a controlled temperature between 0–50 °C to maximize selectivity and yield. In some cases, heating is necessary; for example, the synthesis of 9-methoxy-9H-carbazole-3-carbaldehyde involves heating the reaction mixture to 85°C for 24 hours. hep.com.cn Microwave-assisted synthesis has also emerged as a valuable technique, offering shorter reaction times and improved yields. mdpi.comunit.no Optimized microwave conditions for the formylation of certain N-substituted carbazoles have been established at 100°C for 100 minutes using 3 equivalents of the formylating reagent. mdpi.com

The choice of solvent and the stoichiometry of the reagents are also crucial. While DMF often serves as both a reagent and a solvent, other solvents like 1,2-dichloroethane (B1671644) can be employed. hep.com.cnnrochemistry.com The amount of the Vilsmeier reagent used can also direct the outcome of the reaction. A slight excess is often used to ensure complete conversion, though a large excess can lead to the formation of di-formylated products. mdpi.com The reaction is typically quenched by pouring the mixture onto crushed ice, followed by neutralization with a base such as sodium acetate (B1210297) or sodium hydroxide (B78521) to facilitate the hydrolysis of the intermediate and isolation of the aldehyde product. hep.com.cnnrochemistry.com

Interactive Data Table: Optimization of Vilsmeier-Haack Formylation

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 9-Hexylcarbazole | POCl₃, DMF | - | 0-50 | - | - | |

| 9-Methoxy-9H-carbazole | POCl₃, DMF | 1,2-Dichloroethane | 85 | 24 | - | hep.com.cn |

| 9-(4-(1H-azol-1-yl)butyl)-9H-carbazole | POCl₃, DMF | - | 100 (Microwave) | 1.67 | - | mdpi.com |

| N-Ethylcarbazole | POCl₃, DMF | - | - | - | - | figshare.com |

| 1,4-Dimethylcarbazole | N-methylformanilide, POCl₃ | o-Dichlorobenzene | - | - | - | researchgate.net |

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion. wikipedia.org This occurs through the reaction of a substituted amide, like DMF, with an acid chloride, such as phosphorus oxychloride. name-reaction.comscribd.com The resulting Vilsmeier reagent is a weak electrophile that can then be attacked by an electron-rich aromatic ring like carbazole. nrochemistry.com

The carbazole attacks the iminium ion, leading to a loss of aromaticity and the formation of an intermediate. name-reaction.com A subsequent deprotonation step, often facilitated by DMF, restores the aromaticity of the carbazole ring. jk-sci.com This is followed by the elimination of a chloride ion, which generates an aryl iminium intermediate. jk-sci.comname-reaction.com Finally, aqueous workup hydrolyzes this iminium intermediate to yield the desired aryl aldehyde, in this case, 9H-Carbazole-3-carbaldehyde. jk-sci.comname-reaction.comscribd.com

Alternative Formylation Approaches

While the Vilsmeier-Haack reaction is the primary method, other formylation techniques have been explored for carbazole and its derivatives. One such alternative is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid (TFA). asianpubs.org This method has been applied to the formylation of 9-butyl-9H-carbazole. asianpubs.orgresearchgate.net However, the Duff reaction with HMTA has been reported to suffer from low yields, prompting the use of the Vilsmeier-Haack reaction as a more efficient alternative in some cases. asianpubs.orgresearchgate.netresearchgate.net

Other formylation methods mentioned in the broader context of organic synthesis include the Reimer-Tiemann, Gattermann, and the use of paraformaldehyde for ortho-formylation of phenols, though their specific application to 9H-Carbazole-3-carbaldehyde is less common. unit.no

N-Substitution and Ring Functionalization Preceding Formylation

In many instances, the carbazole nucleus is modified prior to the formylation step. This pre-functionalization allows for the synthesis of a diverse range of carbazole-3-carbaldehyde derivatives with tailored properties. The most common modifications involve substitution at the nitrogen atom (N-substitution) and functionalization of the aromatic rings.

Alkylation and Arylation Strategies

N-alkylation and N-arylation are fundamental strategies for modifying the properties of carbazole. These reactions are typically carried out before formylation to introduce various alkyl or aryl groups at the 9-position of the carbazole ring.

N-alkylation can be achieved through various methods. A common approach involves the reaction of carbazole with an alkyl halide, such as butyl bromide or propargyl bromide, often in the presence of a base and sometimes a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). asianpubs.orgresearchgate.netresearch-nexus.netresearchgate.net Microwave-assisted N-alkylation has also been shown to be a rapid and efficient method. researchgate.net Asymmetric N-alkylation of carbazoles has also been developed using organocatalytic strategies. nih.gov

N-arylation of carbazole is often accomplished using the Ullmann coupling reaction. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the coupling of carbazole with an aryl halide in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org Modern variations of the Ullmann coupling have been developed to proceed under milder conditions, including visible light-mediated reactions and the use of recyclable catalytic systems in aqueous media. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination is another powerful method for N-arylation. beilstein-journals.org These arylation reactions are crucial for synthesizing N-arylcarbazole derivatives that can then be subjected to formylation. rsc.org

Interactive Data Table: N-Substitution Strategies for Carbazole

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference |

| N-Alkylation | Butyl bromide, NaOH | Tetrabutylammonium bromide (TBAB), Benzene (B151609), 80-90°C | 9-Butyl-9H-carbazole | asianpubs.org |

| N-Alkylation | Propargyl bromide | Various experimental conditions | N-Propargylcarbazole | research-nexus.netresearchgate.net |

| N-Alkylation | Alkyl halides | Microwave irradiation | N-Alkylcarbazoles | researchgate.net |

| N-Arylation | Aryl halides | CuI, Prolinamide ligand, Water | N-Arylcarbazoles | organic-chemistry.org |

| N-Arylation | Aryl iodides | Iridium photocatalyst, Copper salt, Blue LED | N-Arylcarbazoles | nih.gov |

| N-Arylation | Fluorinated iodobenzenes | Cs₂CO₃, DMA, 150°C | N-Arylcarbazoles | rsc.org |

Selective Halogenation (e.g., Bromination with N-Bromosuccinimide)

The carbazole nucleus is susceptible to electrophilic substitution, and halogenation represents a key transformation for introducing functional handles. thieme-connect.de Specifically, the bromination of the 9H-carbazole-3-carbaldehyde scaffold can be achieved with selectivity using reagents like N-Bromosuccinimide (NBS). The reaction of 9-hexylcarbazole-3-carbaldehyde with NBS in chloroform (B151607) at room temperature for 12 hours results in the formation of 6-bromo-9-hexyl-9H-carbazole-3-carbaldehyde in a 76.1% yield. rsc.org This selective bromination at the 6-position is a common outcome in carbazole chemistry. ossila.com The use of NBS in the presence of silica (B1680970) gel in dichloromethane (B109758) is another effective method for the bromination of carbazoles at ambient temperatures, often resulting in high yields of mono-, di-, or polybrominated products depending on the stoichiometry of NBS used. cardiff.ac.uk The regioselectivity of bromination on the carbazole ring is influenced by the electronic nature of existing substituents. researchgate.net

Table 1: Selective Bromination of 9H-Carbazole-3-carbaldehyde Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 9-hexylcarbazole-3-carbaldehyde | N-Bromosuccinimide (NBS) | Chloroform | Room Temperature, 12 h | 6-bromo-9-hexyl-9H-carbazole-3-carbaldehyde | 76.1 | rsc.org |

| 9H-carbazole | N-Bromosuccinimide (NBS) / Silica gel | Dichloromethane | Ambient Temperature | Mono-, di-, or polybrominated carbazoles | High | cardiff.ac.uk |

Derivatization via Aldehyde Group Reactivity

The aldehyde functional group at the C3 position of the carbazole ring is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions primarily involve condensation, oxidation, and reduction pathways.

Condensation Reactions

Formation of Schiff Bases (e.g., with 1,3-diaminopropan-2-ol, thiosemicarbazides)

The aldehyde group of 9H-carbazole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond (azomethine group).

A notable example is the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol. researchgate.netmdpi.comresearchgate.net This condensation, carried out in absolute ethanol (B145695) with stirring, proceeds rapidly, yielding the Schiff base 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol in excellent yield within half an hour. researchgate.netmdpi.comresearchgate.netnajah.edu

Similarly, condensation with thiosemicarbazides leads to the formation of thiosemicarbazone derivatives. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde reacts with thiosemicarbazide (B42300) to produce an intermediate which can be further reacted to form various carbazole derivatives. nih.gov The reaction of 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde with thiosemicarbazide in ethanol, catalyzed by a small amount of acetic acid, yields 2-((6-bromo-9-ethyl-9H-carbazol-3-yl)methylene)hydrazinecarbothioamide. koreascience.kr Likewise, various substituted 9H-carbazole-3-carbaldehydes can be condensed with thiosemicarbazides in refluxing ethanol to produce the corresponding Schiff bases. wjarr.com The synthesis of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) is achieved by refluxing methanolic solutions of 9H-carbazole-3-carbaldehyde and 4-phenyl-3-thiosemicarbazide for approximately 4.5 hours. researchgate.net

Table 2: Formation of Schiff Bases from 9H-Carbazole-3-carbaldehyde Derivatives

| Carbazole Aldehyde Derivative | Amine/Thiosemicarbazide | Solvent | Conditions | Product | Yield | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde | 1,3-diaminopropan-2-ol | Absolute Ethanol | Stirring, 0.5 h | 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol | Excellent | researchgate.netmdpi.comresearchgate.net |

| 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde | Thiosemicarbazide | Ethanol | Reflux, 3-5 h, catalytic acetic acid | 2-((6-bromo-9-ethyl-9H-carbazol-3-yl)methylene)hydrazinecarbothioamide | - | koreascience.kr |

| 6-substituted 1,4-dimethyl-9H-carbazol-3-carbaldehyde | Substituted thiosemicarbazides | Ethanol | Reflux, 4-6 h | (E)-2-((6-substituted-1,4-dimethyl-9H-carbazol-3-yl)methylene)hydrazinecarbothioamide | 70% (for fluoro derivative) | wjarr.com |

| 9H-carbazole-3-carbaldehyde | 4-phenyl-3-thiosemicarbazide | Methanol (B129727) | Reflux, ~4.5 h | 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) | - | researchgate.net |

Knoevenagel Condensation for Extended π-Systems

The Knoevenagel condensation is a powerful tool for extending the π-conjugation of the carbazole system. This reaction involves the condensation of the aldehyde group with active methylene (B1212753) compounds, catalyzed by a base. For example, 9H-carbazole-3-carbaldehyde derivatives can undergo Knoevenagel condensation with compounds like BODIPY dyes to create larger, conjugated systems with interesting photophysical properties. frontiersin.org The condensation of 6-(benzo[d]thiazol-5-yl)-9-hexyl-9H-carbazole-3-carbaldehyde with benzyl (B1604629) cyanide in the presence of potassium tert-butoxide in methanol at 65°C yields (Z)-3-(6-(benzo[d]thiazol-5-yl)-9-hexyl-9H-carbazol-3-yl)-2-phenylacrylonitrile. rsc.org This method is also employed to synthesize various donor-π-acceptor fluorophores. nih.gov The reaction of carbazole aldehydes with active methylene compounds like malononitrile (B47326), catalyzed by Al2O3, is a common strategy to produce compounds with extended π-systems. nih.gov

Oxidation to Carboxylic Acids

The aldehyde group of 9H-carbazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. A common method involves the use of potassium permanganate (B83412) (KMnO4) in a mixture of acetone (B3395972) and water for the oxidation of 9-ethyl-9H-carbazole-3-carbaldehyde to 9-ethyl-9H-carbazole-3-carboxylic acid. Other oxidizing agents such as chromium trioxide can also be used for this transformation. smolecule.com

Reduction to Primary Alcohols

The reduction of the aldehyde group in 9H-carbazole-3-carbaldehyde to a primary alcohol, (9H-carbazol-3-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. smolecule.com However, the reduction of 9H-carbazole-3-carbaldehyde with sodium borohydride in methanol can sometimes lead to the complete loss of the carbonyl group, resulting in the formation of pure carbazole. researchgate.netechemi.com An alternative approach involves a reductive amination process where 9-ethyl-9H-carbazole-3-carbaldehyde is reacted with a piperidine (B6355638) derivative in the presence of sodium triacetoxyborohydride (B8407120) to yield the corresponding alcohol. google.com

Hydrazone Formation

The aldehyde functional group at the C-3 position of the carbazole nucleus serves as a reactive site for condensation reactions, most notably with hydrazine (B178648) derivatives to form stable hydrazones. This reaction is a straightforward and efficient method for introducing further functional diversity to the carbazole core. The general synthesis involves the reaction of 9H-Carbazole-3-carbaldehyde or its N-substituted analogues with various hydrazines or substituted hydrazines.

The reaction is typically carried out by heating the carbazole aldehyde and the respective hydrazine derivative in a suitable solvent, such as ethanol. srce.hr For instance, reacting 9-ethyl-9H-carbazole-3-carboxaldehyde with phenylhydrazine (B124118) or its derivatives on a hot water bath for three hours can yield the corresponding hydrazones in yields ranging from 45% to 87%. srce.hr Upon cooling, the hydrazone product often precipitates and can be collected and purified by washing with a cold solvent. srce.hr This methodology has been applied to synthesize a variety of carbazole-based hydrazones, including those with potential applications as hole-transporting materials. tandfonline.com A specific example includes the synthesis of thiosemicarbazones, a subclass of hydrazones, by reacting the carbazole aldehyde with a thiosemicarbazide. orientjchem.orgresearchgate.net

Table 1: Examples of Hydrazone Formation from Carbazole Aldehydes

| Aldehyde Reactant | Hydrazine Reactant | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carboxaldehyde | Phenylhydrazine derivatives | Ethanol | Hot water bath, 3h | 9-Ethyl-9H-carbazole-3-carbaldehyde hydrazone derivatives | 45-87 | srce.hr |

| 9-Phenyl-9H-carbazole-3-carbaldehyde | N-phenyl-N-(4-vinylbenzyl)hydrazine | Tetrahydrofuran (THF) | N/A | 9-Phenyl-9H-carbazole-3-carbaldehyde N-phenyl-N-(4-vinylbenzyl)hydrazone | 10.5 | tandfonline.com |

| 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde | N-phenyl-N-(4-vinylbenzyl)hydrazine | Tetrahydrofuran (THF) | N/A | 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde bis[N-phenyl-N-(4-vinylbenzyl)hydrazone] | 33 | tandfonline.com |

Cross-Coupling Reactions for Advanced Architectures

Cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex, conjugated systems from simpler precursors. For 9H-Carbazole-3-carbaldehyde derivatives, these reactions are instrumental in extending the π-conjugated framework, leading to advanced architectures with tailored optoelectronic properties suitable for use in materials science. rsc.orgcore.ac.uk

Sonogashira Coupling for Ethynylated Conjugates

The Sonogashira reaction is a highly effective cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This methodology has been widely applied in the synthesis of complex molecules, natural products, and organic materials due to its reliability and tolerance of various functional groups under mild reaction conditions. wikipedia.orgmdpi.com

In the context of carbazole chemistry, the Sonogashira coupling is employed to link alkyne-functionalized molecules to a halogenated carbazole-aldehyde core, thereby creating extended, rigid, and conjugated structures. rsc.org A key example involves the reaction of an iodo-substituted carbazole aldehyde, such as 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde, with terminal alkynes like ethynylated triphenylamine (B166846) or ethynylated carbazole. rsc.org The resulting ethynylated conjugates are of significant interest as dyes and photosensitizers. rsc.org The reaction typically utilizes a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgdatapdf.com

Table 2: Synthesis of Ethynylated Carbazole Conjugates via Sonogashira Coupling

| Carbazole Halide | Terminal Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 9-Ethyl-6-iodo-9H-carbazole-3-carbaldehyde | Ethynylated triphenylamine | Pd(PPh₃)₄ / CuI | 6-((4-(Diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC) | rsc.org |

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of a molecule can be obtained.

¹H NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate electronic surroundings. In the case of 9H-Carbazole-3-carbaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehyde, aromatic, and amine protons.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | |

| Aromatic (Ar-H) | 7.15 - 8.11 | Doublet (d), Triplet (t) | 7.4 - 8.1 | iucr.org |

| Amine (N-H) | ~11.24 | Singlet (s) | N/A | iucr.org |

¹³C NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in 9H-Carbazole-3-carbaldehyde gives rise to a distinct signal in the ¹³C NMR spectrum, providing a map of the carbon framework.

The carbonyl carbon of the aldehyde group is a key diagnostic peak, appearing significantly downfield due to the double bond to oxygen. The aromatic carbons of the carbazole (B46965) ring system resonate in the typical aromatic region (δ 110-160 ppm). The specific chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the aldehyde substituent, leading to a unique fingerprint for the molecule. Computational methods, such as the GIAO approach, have been successfully used to predict and confirm the chemical shifts of carbon atoms in carbazole derivatives. researchgate.net

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aldehyde (C=O) | ~192 | nih.gov |

| Aromatic (Ar-C) | 111 - 142 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.orgmdpi.comhep.com.cnrsc.orgconnectjournals.comrsc.org For 9H-Carbazole-3-carbaldehyde, with a molecular formula of C₁₃H₉NO, HRMS provides an exact mass measurement of the molecular ion ([M]+ or protonated [M+H]+ species). uni.lu This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique is sensitive enough to confirm the presence of all atoms in the molecule and is a definitive method for molecular formula verification. rsc.org

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Adduct | Reference |

|---|---|---|---|---|

| C₁₃H₉NO | 195.06842 | 196.07570 | [M+H]⁺ | uni.lu |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of 9H-Carbazole-3-carbaldehyde displays characteristic absorption bands that confirm the presence of its key functional groups.

A strong, sharp absorption band is observed in the region of 1650-1700 cm⁻¹ which is indicative of the C=O stretching vibration of the aldehyde group. The N-H stretching vibration of the carbazole's secondary amine appears as a distinct band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.netbookpi.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | 3200 - 3400 | researchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | rsc.org |

| C=O (Aldehyde) | Stretching | 1650 - 1700 | |

| C=C (Aromatic) | Stretching | 1450 - 1600 | bookpi.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. scholarena.com The UV-Vis spectrum of 9H-Carbazole-3-carbaldehyde is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated carbazole system and the aldehyde group. rsc.orgbeilstein-journals.org

The spectrum typically shows strong absorption bands in the UV region, which are characteristic of the π-π* transitions of the aromatic carbazole core. researchgate.netresearchgate.net The presence of the aldehyde group, a chromophore, extends the conjugation of the system, often resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted carbazole. A weaker absorption band, corresponding to the n-π* transition of the carbonyl group's non-bonding electrons, may also be observed at longer wavelengths. beilstein-journals.org The solvent can influence the position and intensity of these absorption bands. nih.gov

| Transition Type | Typical Wavelength Range (nm) | Reference |

|---|---|---|

| π-π | 240 - 365 | rsc.org |

| n-π | 320 - 335 | beilstein-journals.org |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. For derivatives of 9H-Carbazole-3-carbaldehyde, X-ray crystallography has revealed that the carbazole ring system is nearly planar. iucr.orgnih.goviucr.org

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

For derivatives of 9H-Carbazole-3-carbaldehyde, X-ray diffraction studies reveal that the carbazole ring system is typically planar or nearly planar. iucr.orgnih.goviucr.orgnih.gov For instance, in 2-(4,5-Dimethoxy-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, the carbazole ring system is described as roughly planar, with only minor deviations. iucr.org Similarly, in a related structure, the carbazole unit is reported to be planar with a root-mean-square deviation of 0.029 Å. nih.goviucr.org

Substituents on the carbazole core can influence its planarity. In 2-(4-Chloro-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, the maximum deviation from planarity for the carbazole ring is 0.067 (4) Å. nih.govresearchgate.net In another derivative, 2-(4-fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, the maximum deviation is 0.1534 (16) Å. iucr.org The planarity of the carbazole core is a crucial factor for its electronic properties and intermolecular interactions.

The orientation of various substituent groups relative to the carbazole plane is also determined with high precision. For example, the dihedral angle between the carbazole system and a substituted nitrophenyl ring has been reported to be 57.05 (10)° and 72.8 (1)° in different derivatives. iucr.orgnih.govresearchgate.net The aldehyde carbon atom often shows a slight deviation from the plane of the carbazole ring to which it is attached. iucr.orgresearchgate.net

The following table summarizes crystallographic data for several 9H-Carbazole-3-carbaldehyde derivatives:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-(4,5-Dimethoxy-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde | Orthorhombic | Pca21 | 8.3976 (6) | 13.7584 (9) | 21.085 (1) | 90 | 90 | 90 | 2435.3 (3) | 4 |

| 2-(4-Chloro-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde nih.govresearchgate.net | Triclinic | P1 | 8.1937 (5) | 11.6112 (8) | 12.4346 (9) | 93.886 (2) | 93.952 (3) | 97.772 (2) | 1165.80 (14) | 2 |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole mdpi.com | Monoclinic | C2/c | 20.280(3) | 8.0726(14) | 16.005(3) | 90 | 98.947(3) | 90 | 2588.3(8) | 8 |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole researchgate.net | Monoclinic | P2/n | 14.0044 (11) | 5.9613 (5) | 14.8878 (12) | 90 | 95.895 (3) | 90 | 1206.86 (14) | 2 |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

The crystal packing and supramolecular assembly of 9H-Carbazole-3-carbaldehyde derivatives are governed by a variety of non-covalent interactions, including hydrogen bonds and C-H...π interactions.

Hydrogen Bonding:

Intramolecular hydrogen bonds are frequently observed, contributing to the stability of the molecular conformation. For example, in derivatives with a phenylsulfonyl group, intramolecular C-H···O interactions between the sulfone oxygen atoms and the carbazole moiety can form S(6) ring motifs. iucr.orgnih.govresearchgate.netnih.gov In hydroxyl-substituted carbazoles, intramolecular O-H···O hydrogen bonds between the hydroxyl and aldehyde groups are also a common feature, creating S(6) ring motifs. iucr.orgnih.gov

C-H...π Interactions:

C-H...π interactions are another significant force in the crystal packing of these compounds. These interactions involve a C-H bond pointing towards the electron-rich π-system of an aromatic ring. They have been identified in the crystal structures of several carbazole derivatives, contributing to the formation of three-dimensional supramolecular architectures. iucr.orgnih.goviucr.orgresearchgate.netresearchgate.netnih.gov For example, in one case, these interactions link dimers to form a three-dimensional structure. nih.goviucr.org

The following table details some of the observed intermolecular and intramolecular interactions in various 9H-Carbazole-3-carbaldehyde derivatives:

| Compound | Intramolecular Interactions | Intermolecular Interactions |

| 2-(4,5-Dimethoxy-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde iucr.orgnih.gov | C-H···O interactions forming S(6) and S(7) ring motifs. | C-H···O hydrogen bonds forming R33(15) and R32(19) ring motifs, and C-H···π interactions. |

| 2-(4-Chloro-2-nitrophenyl)-4-methoxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde nih.govresearchgate.net | C-H···O interactions forming two S(6) ring motifs. | C-H···O hydrogen bonds forming C(7) chains, and C-H···π interactions. |

| 2-(4-Fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde iucr.org | O-H···O and C-H···O hydrogen bonds forming three S(6) ring motifs. | C-H···O hydrogen bonds forming C(6) and C(9) chains. |

| 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde nih.gov | Intramolecular O-H···O hydrogen bonds. | N-H···O and C-H···O hydrogen bonds, and π-π stacking. |

Supramolecular Network Characterization

The combination of hydrogen bonding and C-H...π interactions leads to the formation of intricate supramolecular networks. The nature of these networks can be described using graph-set notation, which provides a systematic way to characterize the patterns of intermolecular connections.

In several derivatives of 9H-Carbazole-3-carbaldehyde, intermolecular C-H···O hydrogen bonds lead to the formation of specific ring motifs, such as R33(15) and R32(19) ring motifs, which in turn assemble into two-dimensional supramolecular networks. iucr.orgnih.gov In other cases, infinite one-dimensional chains are formed, which are then further organized into more complex structures through other weak interactions. nih.govresearchgate.net The formation of supramolecular R43(28) graph-set ring motifs has also been reported. iucr.orgresearchgate.net These well-defined supramolecular structures are a testament to the directional and specific nature of the non-covalent interactions present in the crystal lattice.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of 9H-Carbazole-3-carbaldehyde and its derivatives. This method measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability.

Studies on derivatives of 9H-Carbazole-3-carbaldehyde have shown that these compounds generally exhibit good thermal stability. For instance, some derivatives show decomposition temperatures greater than 250°C. The thermal stability can be influenced by the nature of the substituents on the carbazole core. Alkyl-substituted variants have been noted to have marginally higher stability compared to others.

For example, a study on 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) showed that decomposition starts at 238°C with a weight loss of 55%, and almost 95% weight loss is observed at 800°C. researchgate.net In contrast, its copper complex, Cu-CCPTSC, starts to melt at 100°C, with decomposition observed at 250°C and 525°C, corresponding to weight losses of 36% and 56% respectively. orientjchem.orgscispace.com By 800°C, a weight loss of almost 63.5% is observed. orientjchem.orgscispace.com

The TGA of nitro-substituted bis-imidazole derivatives of bis(9-ethyl-9H-carbazole-3-carbaldehyde) revealed a multi-step decomposition pattern. dergipark.org.tr An initial weight loss of 9% occurred at 173°C, a second loss of 12% at 314°C, and a final loss of 11% at 553°C, with 64% of the compound remaining. dergipark.org.tr

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental validation for its proposed empirical formula. This method measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample.

For derivatives of 9H-Carbazole-3-carbaldehyde, elemental analysis is routinely performed to confirm the successful synthesis and purity of the target compounds. The experimentally determined percentages of each element are compared with the calculated values based on the expected molecular formula.

For example, in the synthesis of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC), the calculated elemental analysis for the formula C20H16N4S was C: 69.74%, H: 4.67%, N: 16.26%, and S: 9.31%. researchgate.net The experimentally obtained values were C: 67.63%, H: 5.16%, N: 15.21%, and S: 9.19%, which were in good agreement with the calculated data, thus confirming the proposed formula. researchgate.net

Similarly, for a coumarin-carbazole derivative with the chemical formula C33H27N3O3, the calculated elemental analysis was C: 77.17%, H: 5.30%, and N: 8.18%. The found values were C: 77.20%, H: 5.27%, and N: 8.16%, again showing excellent correlation and validating the structure. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of carbazole (B46965) derivatives, offering a balance between computational cost and accuracy. For 9H-Carbazole-3-carbaldehyde and related structures, DFT is employed to elucidate geometric parameters, electronic structure, and various molecular properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 9H-Carbazole-3-carbaldehyde. uran.ru Geometry optimization, often performed using functionals like B3LYP with basis sets such as 6-311++G(d), reveals key bond lengths and angles. najah.eduresearchgate.net For instance, in related carbazole structures, theoretical calculations of bond lengths and angles have shown good agreement with experimental data from X-ray diffraction. cerist.dz The planarity of the carbazole ring system is a key feature, although slight twisting can occur depending on substituents. researchgate.net

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept one. cerist.dz In carbazole derivatives, the HOMO is typically delocalized over the carbazole ring system, indicative of its electron-donating nature. The LUMO, conversely, may be localized on different parts of the molecule depending on the specific substituents. cerist.dz The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap suggests higher reactivity and potential for intramolecular charge transfer. researchgate.netacs.org

Theoretical vibrational analysis using DFT can also predict the infrared (IR) spectra of the molecule, which can be compared with experimental FT-IR data to confirm the presence of functional groups. najah.eduresearchgate.net

Prediction of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules, which govern their photophysical properties like fluorescence. chemrxiv.orgnih.govresearchgate.net For carbazole-based dyes, TD-DFT calculations can accurately forecast absorption peaks corresponding to π–π* and n–π* electron transitions. rsc.org These calculations help in understanding the solvatochromic behavior of these compounds, where the absorption and emission wavelengths shift in solvents of different polarities. nih.govresearchgate.net

The predicted absorption and emission wavelengths from TD-DFT computations on carbazole derivatives have shown good correlation with experimental UV-Vis and fluorescence spectroscopy data. researchgate.netresearchgate.net This predictive power is crucial for designing new carbazole-based materials for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for predicting its reactivity and intermolecular interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. libretexts.org

For carbazole derivatives, MEP analysis often shows negative potential localized around the electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the carbazole ring. najah.edunajah.edu This indicates these are likely sites for hydrogen bonding and other intermolecular interactions. Mulliken charge analysis further quantifies the charge distribution, providing the partial charge on each atom and confirming the electronegative and electropositive centers within the molecule. najah.eduresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. unpad.ac.id This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. unpad.ac.id

While specific docking studies on the parent 9H-Carbazole-3-carbaldehyde are not extensively detailed in the provided results, research on its derivatives highlights the potential of the carbazole scaffold. For example, derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde have been docked with proteins like the MDM2 receptor, which is involved in cancer pathways. innovareacademics.in Studies on other carbazole alkaloids have investigated their binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR), another key protein in cancer. unpad.ac.idunpad.ac.id These studies analyze the binding energy and the specific amino acid residues involved in the interaction, providing insights into the compound's potential as an inhibitor. unpad.ac.id

Prediction of Pharmacokinetic and Toxicological Profiles (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess the "drug-likeness" of a compound. dntb.gov.ua These predictions help to identify potential liabilities of a molecule that could lead to failure in later clinical trial stages.

ADMET prediction studies have been performed on derivatives of 9H-Carbazole-3-carbaldehyde. researchgate.net These computational models evaluate parameters based on Lipinski's rule of five, which includes properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. innovareacademics.in Violations of these rules can indicate potential problems with a molecule's bioavailability. innovareacademics.in While specific ADMET data for 9H-Carbazole-3-carbaldehyde is not provided in the search results, the general principles are applied to its derivatives to estimate their potential as therapeutic agents. dntb.gov.uaresearchgate.net

Energy Band Gap Calculations

The energy band gap, conceptually similar to the HOMO-LUMO gap in molecules, is a crucial property for materials used in organic electronics. rsc.org For organic semiconductors, a lower energy band gap is often desirable as it facilitates the excitation of electrons to the conduction band.

DFT calculations are used to compute the HOMO-LUMO energy gap of carbazole-based molecules, which provides a theoretical estimate of the energy band gap. chemrxiv.org For copolymers derived from carbazole structures, optical bandgaps have been determined to be in the range of 1.24 to 3.2 eV, demonstrating that the electronic properties can be tuned by chemical modification. researchgate.netossila.com The energy band gap for a dye derived from 9-butyl-9H-carbazole-3-carbaldehyde was calculated to be 5.2 eV, while a related dicarbaldehyde derivative had a lower band gap of 3.6 eV. researchgate.net These calculations are vital for the development of new organic materials for applications in solar cells and OLEDs. researchgate.net

Pharmacological and Biological Research Applications

Anticancer Efficacy

Derivatives of 9H-Carbazole-3-carbaldehyde have emerged as promising candidates in cancer research, demonstrating notable efficacy against various cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including inducing cell death, halting the cell cycle, and modulating critical cellular signaling pathways.

Research has shown that 9H-Carbazole-3-carbaldehyde and its derivatives possess significant cytotoxic activity against a range of tumor cells. medchemexpress.com One derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated potent inhibitory activity against the growth of both BRAF-mutated and BRAF-wild-type melanoma cells. nih.gov Another derivative, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), has been shown to induce cytotoxicity in A549 lung cancer cells. nih.govplos.org

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 9H-Carbazole-3-carbaldehyde | H1299 and SMMC-7721 lung cancer cells | Significant cytotoxic activity with IC50 values of 6.19-26.84 μg/mL. | medchemexpress.com |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma cells (BRAF-mutated and BRAF-wild-type) | Strong inhibitory activity against cell growth. | nih.gov |

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 lung cancer cells | Induces cytotoxicity. | nih.govplos.org |

A key mechanism behind the anticancer activity of carbazole (B46965) derivatives is their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle in cancer cells. ECCA has been found to inhibit the growth of melanoma cells by increasing apoptosis. nih.govnih.gov Similarly, the synthetic carbazole compound LCY-2-CHO, or 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde, has been shown to induce apoptosis in human monocytic leukemia cells. nih.gov Studies on ECAP revealed that it induces p53-mediated apoptosis in lung cancer cells, leading to a significant increase in DNA damage. nih.govplos.orgepa.gov This compound was also found to cause cell cycle arrest at the G2/M phase in three different human cancer cell lines.

The anticancer effects of 9H-Carbazole-3-carbaldehyde derivatives are intricately linked to their ability to modulate crucial cellular signaling pathways that regulate cell survival and death. In human melanoma cells, ECCA was found to enhance the phosphorylation of p53 at Ser15, as well as the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK). nih.govnih.gov The activation of the p53 pathway by ECCA is a critical step in its induction of apoptosis and senescence in melanoma cells. nih.govnih.gov The apoptotic effect of LCY-2-CHO is mediated through the activation of caspases and mitochondrial pathways. nih.gov In lung cancer cells, ECAP-induced apoptosis is mediated by p53 and involves the activation of caspases. nih.govplos.orgepa.gov Specifically, ECAP treatment leads to the upregulation of Bax expression and the activation of caspase-9, which in turn activates the executioner caspases-3/7. nih.govplos.org

The promising in vitro results of carbazole derivatives have been substantiated by in vivo studies. In animal models, ECCA was shown to suppress the growth of melanoma by enhancing cell apoptosis and reducing cell proliferation. nih.govnih.gov These in vivo findings underscore the potential of these compounds as effective antitumor agents. nih.govnih.gov

A crucial aspect of an ideal anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of 9H-Carbazole-3-carbaldehyde have shown promising selectivity in this regard. ECCA, for instance, exhibited potent inhibitory activity against melanoma cells but had minimal effect on normal human primary melanocytes. nih.govnih.gov Furthermore, a study on carbazole acylhydrazone compounds revealed that certain derivatives displayed high inhibitory activity against cancer cells with almost no activity on normal cells. sci-hub.box This selectivity suggests a favorable therapeutic window for these compounds, minimizing potential side effects.

Antimicrobial Spectrum and Potency

In addition to their anticancer properties, derivatives of 9H-Carbazole-3-carbaldehyde have also been investigated for their antimicrobial activities. The carbazole framework is a key structural motif in many biologically active compounds with antibacterial and antifungal properties. srce.hr Schiff bases derived from 9H-carbazole-3-carbaldehyde have been synthesized and evaluated for their antimicrobial potential. researchgate.net For instance, 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) and its copper complex have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.org Research has shown that various carbazole derivatives exhibit potent inhibitory activities against different bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in some cases being as low as 0.5 µg/ml. researchgate.netmdpi.com

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) and its Copper Complex | Bacillus subtilis, Staphylococcus aureus (Gram-positive) | Antibacterial activity observed. | orientjchem.org |

| 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) and its Copper Complex | Pseudomonas aeruginosa, Escherichia coli (Gram-negative) | Antibacterial activity observed. | orientjchem.org |

Antibacterial Activity

While direct studies on the antibacterial properties of 9H-Carbazole-3-carbaldehyde are not extensively documented in available research, a notable derivative, 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC), and its copper (II) complex have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. bookpi.orgorientjchem.org

The antibacterial activity of these compounds was assessed, and it was observed that the chelation of CCPTSC with copper (II) ions enhanced its activity against Escherichia coli. bookpi.org The copper complex of CCPTSC (Cu-CCPTSC) demonstrated notable activity against Pseudomonas aeruginosa. bookpi.org

Table 1: Antibacterial Activity of 9H-Carbazole-3-carbaldehyde Derivative (CCPTSC) and its Copper Complex

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC) | Tested against Bacillus subtilis and Staphylococcus aureus bookpi.org | Tested against Pseudomonas aeruginosa and Escherichia coli bookpi.org |

| Copper (II) Complex of CCPTSC | Tested against Bacillus subtilis and Staphylococcus aureus bookpi.org | Shows higher activity against P. aeruginosa and enhanced activity against E. coli compared to the ligand alone bookpi.org |

Antifungal Activity

There is limited specific data available in the scientific literature regarding the antifungal activity of 9H-Carbazole-3-carbaldehyde. However, the broader class of carbazole derivatives has been a subject of interest in the development of antifungal agents.

Antileishmanial Effects

No specific studies focusing on the antileishmanial effects of 9H-Carbazole-3-carbaldehyde were identified in the reviewed scientific literature. Research into the antileishmanial properties of carbazole compounds has typically involved more complex derivatives.

Antimycobacterial Research

Other Biological Activities

Antiplatelet Effects

Research into the antiplatelet effects of carbazole derivatives has included the investigation of 9-benzyl-9H-carbazole-3-carbaldehyde, a derivative of 9H-Carbazole-3-carbaldehyde. This compound, along with other related derivatives, has been shown to significantly inhibit platelet aggregation. airitilibrary.com

In a study focused on antiplatelet agents, 9-benzyl-9H-carbazole-3-carbaldehyde was prepared and evaluated, demonstrating its potential as an inhibitor of platelet aggregation. airitilibrary.com

Table 2: Investigated Antiplatelet Activity of a 9H-Carbazole-3-carbaldehyde Derivative

| Compound | Biological Activity |

|---|---|

| 9-benzyl-9H-carbazole-3-carbaldehyde | Significant inhibition of platelet aggregation airitilibrary.com |

Antioxidative Properties

Direct and detailed studies quantifying the antioxidative properties of 9H-Carbazole-3-carbaldehyde, for instance through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are limited in the available literature. However, a study on various carbazole derivatives, including those with substitutions at the C-3 position, indicated that these compounds generally exhibit weak antioxidative activity in DPPH and ferric reducing antioxidant power assays. lmaleidykla.ltlmaleidykla.lt

Neuroprotective Investigations

The carbazole skeleton is a structural motif present in numerous natural and synthetic molecules exhibiting a wide spectrum of biological activities, including neuroprotective properties. ijdrug.com While direct research on 9H-Carbazole-3-carbaldehyde as a standalone neuroprotective agent is limited, its role as a critical precursor for the synthesis of potent neuroprotective compounds is well-established. The inherent properties of the carbazole ring, such as its planarity and ability to participate in π-stacking interactions, make it an ideal foundation for designing molecules that can interact with biological targets relevant to neurodegenerative diseases.

Research into carbazole derivatives has revealed several mechanisms underlying their neuroprotective effects. These include antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov For instance, certain N-substituted carbazoles have demonstrated the ability to protect neuronal cells from injury induced by oxidative stress. The development of multi-target-directed ligands (MTDLs) has become a promising strategy for complex conditions like Alzheimer's disease, and carbazole hybrids are frequently explored in this approach. benthamdirect.com By combining the carbazole scaffold with other pharmacophores, researchers have created compounds that can simultaneously modulate multiple pathological pathways associated with neurodegeneration. benthamdirect.com

A notable example of neuroprotective agents built upon the carbazole framework is the P7C3 series of aminopropyl carbazoles. These compounds have shown remarkable proneurogenic and neuroprotective activity, protecting developing neurons and mitigating neuronal cell death in models of neurodegenerative conditions. The synthesis of diverse libraries of such carbazole derivatives often utilizes carbaldehyde intermediates to introduce the necessary functional groups and build molecular complexity.

Enzyme Inhibition Studies (e.g., CDK5 inhibition)

The rigid, planar structure of the carbazole ring system makes it an effective scaffold for designing inhibitors that can fit into the active sites of various enzymes, particularly kinases. Cyclin-dependent kinases (CDKs) are a family of enzymes crucial for cell cycle regulation, and their dysregulation is implicated in both cancer and neurodegenerative diseases. While specific data on 9H-Carbazole-3-carbaldehyde as a direct CDK5 inhibitor is not extensively documented, numerous derivatives built from this and related carbazole structures have been identified as potent kinase inhibitors.

Research has shown that carbazole-containing compounds can act as effective inhibitors of several kinases. For example, indolocarbazole analogs have been developed as potent inhibitors of CDK4. jcancer.org More directly related to the specified compound, a series of novel N-10-substituted pyrrolo[2,3-a]carbazole-3-carbaldehyde derivatives were synthesized and evaluated for their activity against Pim kinases, another family of serine/threonine kinases involved in cell proliferation and apoptosis. nih.gov Several of these compounds displayed significant inhibitory activity against Pim-1 and Pim-3 kinases. nih.gov

The inhibitory activities of these carbazole derivatives highlight the therapeutic potential of targeting kinases. In addition to CDKs and Pim kinases, other carbazole derivatives have been found to inhibit STAT3 (Signal Transducer and Activator of Transcription 3) activation, a key pathway in cell proliferation and survival. nih.gov Specifically, 9H-Carbazol-3-yl 4-aminobenzoate (B8803810) (CAB) was found to inhibit STAT3 phosphorylation, leading to cell cycle arrest. nih.gov This broad activity against various kinases underscores the versatility of the carbazole scaffold in designing targeted enzyme inhibitors.

Table 1: Enzyme Inhibition by Carbazole Derivatives

| Compound Class | Target Enzyme(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|

| N-10-substituted pyrrolo[2,3-a]carbazole-3-carbaldehyde derivatives | Pim-1, Pim-3 Kinases | 46 nM - 490 nM | nih.gov |

| N₁–N₁₀-bridged pyrrolo[2,3-a]carbazole-3-carbaldehyde derivatives | Pim-1, Pim-3 Kinases | 9 nM - 50 nM | nih.gov |

| Indolocarbazole analogs (NPCD, IQPC) | CDK4 | 45 nM - 75 nM | jcancer.org |

| 9H-Carbazol-3-yl 4-aminobenzoate (CAB) | STAT3 Phosphorylation | Inhibits activation | nih.gov |

Advanced Materials Science and Optoelectronic Applications

Development of Fluorescent and Luminescent Materials

The carbazole (B46965) nucleus is a well-established fluorophore. By chemically modifying 9H-Carbazole-3-carbaldehyde, researchers have developed a vast library of new fluorescent and luminescent compounds with tailored properties.

Synthesis of Dyes and Photosensitizers

The aldehyde functional group at the C3 position of the carbazole ring is a key reactive site for synthesizing a variety of dyes and photosensitizers. Common synthetic strategies include condensation and coupling reactions.

For instance, novel photosensitizers for applications like chemo-photodynamic therapy have been synthesized through Knoevenagel condensation. In one such synthesis, 9-Ethyl-9H-carbazole-3-carbaldehyde was reacted with 1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium in anhydrous ethanol (B145695) with piperidine (B6355638) as a base to yield a target photosensitizer. ossila.com Similarly, Claisen-Schmidt condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various substituted acetophenones has been employed to create a series of (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, which exhibit interesting fluorescent properties. researchgate.net

The Knoevenagel reaction is also used to synthesize coumarin (B35378) derivatives by reacting 4-hydroxy-9-methyl-9H-carbazole-3-carbaldehyde with active methylene (B1212753) compounds. mdpi.com Furthermore, condensation reactions of 9-butyl-9H-carbazole-3-carbaldehyde with cyanoacetic acid are used to form cyanoacrylic acid-based dyes. mdpi.com

Coupling reactions, such as the Sonogashira coupling, have been used to create complex carbazole-based dyes. This reaction can link an ethynylated triphenylamine (B166846) with 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde, which can then be further processed through Knoevenagel reactions to produce advanced dye structures. ossila.com These synthetic methodologies demonstrate the utility of the carbaldehyde group in extending the conjugation of the carbazole core, a key strategy for tuning the optical properties of the resulting dyes. ossila.comresearchgate.netmdpi.commdpi.comossila.com

Integration into Fluorescent Silica (B1680970) Nanoparticles for Biomedical Sensing

To enhance their utility in biological environments, dyes derived from carbazole-carbaldehyde can be integrated into nanomaterials. Fluorescent silica nanoparticles (FSNPs) are particularly advantageous due to their high stability, low toxicity, and transparent nature, which does not interfere with the encapsulated dye's fluorescence.

Derivatives of 9-Methyl-9H-carbazole-3-carbaldehyde have been used to create fluorescent silica nanoparticles that improve biocompatibility and offer selective sensing for biomacromolecules. atomfair.com The general method for preparing such nanoparticles involves synthesizing an alkoxysilane-functionalized dye that can be incorporated into the silica matrix during its formation. chemimpex.com A common approach is the Stöber method, where tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed in the presence of an APS-conjugated dye (where APS is 3-aminopropyltriethoxysilane) and a catalyst like ammonium (B1175870) hydroxide (B78521). This process encapsulates the dye within a growing silica shell.

These FSNPs can be used as bioimaging agents and fluorescent probes. chemimpex.combohrium.com For example, FRET (Förster Resonance Energy Transfer)-based ionic nanoparticles have been developed by pairing a carbazole imidazolium (B1220033) cation with a fluorescein (B123965) anion, which can be used for in-vitro bioimaging and as a fluorescent pH probe. bohrium.com The encapsulation protects the dye from the external environment and can lead to brighter and more photostable probes compared to the free dye, making them highly effective for applications like confocal laser scanning microscopy. chemimpex.com

Photophysical Characterization (e.g., absorption maxima, electron transitions)

The photophysical properties of dyes derived from 9H-Carbazole-3-carbaldehyde are dictated by their electronic structure. The absorption of light promotes electrons from a lower energy molecular orbital to a higher one. In these carbazole-based systems, the primary electronic transitions observed are π–π* and n–π* transitions.

The intense absorption bands, typically found in the UV region, are assigned to π–π* transitions associated with the conjugated aromatic system of the carbazole core. smolecule.comchemrxiv.org Less intense bands, often at longer wavelengths, can be attributed to n–π* transitions, which involve non-bonding electrons, such as the lone pair on the nitrogen atom. smolecule.comnih.gov

When the carbazole donor is connected to an electron acceptor group, a new, lower-energy absorption band often appears. This is due to an intramolecular charge transfer (ICT) transition, where an electron effectively moves from the donor (carbazole) to the acceptor upon photoexcitation. chemrxiv.org The energy of this transition, and thus the color of the dye, can be finely tuned by varying the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them.

The table below summarizes the photophysical properties of several representative dyes derived from carbazole-carbaldehyde.

| Compound Name/Class | Absorption Maxima (λ_max) | Emission Maxima (λ_em) | Electron Transition Type(s) | Solvent | Reference |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | ~350 nm, ~295 nm | ~425 nm | π–π, n–π | Chloroform (B151607) | |

| 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC) | 340 nm | ~440 nm | π–π, n–π | Not Specified | ossila.com |

| 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC) | 356 nm | ~450 nm | π–π, n–π | Not Specified | ossila.com |

| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | 260-300 nm, 320-335 nm | Not Specified | π–π, n–π | Chloroform | smolecule.com |

| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA) | 239 nm | Not Specified | Not Specified | Not Specified | mdpi.com |

| Carbazole-Quinoxaline Dyes (3-CBZ QZ) | 292 nm, 341 nm | 415 nm | π–π, n–π, ICT | Toluene | |

| (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones | Not Specified | 440-690 nm | Not Specified | Ethanol/Acetone (B3395972) | researchgate.net |

Application in Optoelectronic Devices

The excellent thermal stability, charge-carrying capabilities, and luminescence of carbazole derivatives make them prime candidates for use in organic electronic devices. bohrium.com Materials derived from 9H-Carbazole-3-carbaldehyde are particularly noted for their role in organic light-emitting diodes (OLEDs). nih.gov

Organic Light-Emitting Diodes (OLEDs)

In the multilayer structure of an OLED, different organic materials are responsible for injecting, transporting, and recombining charge carriers (holes and electrons) to generate light. Carbazole-based compounds are highly versatile and have been used as fluorescent emitters, host materials for phosphorescent emitters, and, most notably, as hole-transporting materials.

The carbazole moiety is an excellent electron-donating group, which gives it intrinsic hole-transporting properties. atomfair.com Materials designed for a hole-transporting layer (HTL) must efficiently accept holes from the anode and transport them to the emissive layer. Carbazole derivatives excel in this role due to their high hole mobility, appropriate energy levels, and high thermal and morphological stability. bohrium.com

The aldehyde group of 9H-Carbazole-3-carbaldehyde serves as a synthetic handle to build more complex molecules with enhanced hole-transporting capabilities. chemrxiv.org For example, 9-phenyl-9H-carbazole-3-carbaldehyde is a precursor for materials like 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine (PCzAc). mdpi.com This material, when used as an HTL, can increase hole density and broaden the emission zone within the device, ultimately improving its lifetime. mdpi.com